6-(2,4,6-Trifluorophenyl)picolinic acid

Regiochemistry Structure-Activity Relationship (SAR) Synthetic Auxin

Leverage the unique 2,4,6-trifluorophenyl substitution for unmatched electron-withdrawing modulation. This picolinic acid building block is essential for SAR-driven auxin herbicide discovery (AFB5-targeted scaffolds), N,O-bidentate ligand design for advanced homogeneous catalysts, and synthesis of fluorinated MOF linkers with tuned hydrophobicity. Its precise 6-position regiochemistry ensures distinct steric and electronic profiles unavailable from 5-substituted analogs or less fluorinated aryl derivatives. Secure a commercially scarce, research-critical intermediate with direct impact on potency, selectivity, and metabolic stability. Inquire now for custom scales and expedited global delivery.

Molecular Formula C12H6F3NO2
Molecular Weight 253.18 g/mol
CAS No. 1261933-35-0
Cat. No. B6390622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,4,6-Trifluorophenyl)picolinic acid
CAS1261933-35-0
Molecular FormulaC12H6F3NO2
Molecular Weight253.18 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)C(=O)O)C2=C(C=C(C=C2F)F)F
InChIInChI=1S/C12H6F3NO2/c13-6-4-7(14)11(8(15)5-6)9-2-1-3-10(16-9)12(17)18/h1-5H,(H,17,18)
InChIKeyWWAPGJVQMYQVNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(2,4,6-Trifluorophenyl)picolinic acid CAS 1261933-35-0: A Specialized Fluorinated Building Block for Chemical Synthesis


6-(2,4,6-Trifluorophenyl)picolinic acid (CAS 1261933-35-0), also known as 6-(2,4,6-trifluorophenyl)pyridine-2-carboxylic acid, is a fluorinated pyridine derivative within the broader class of substituted picolinic acids . Its molecular formula is C12H6F3NO2, and it features a 2,4,6-trifluorophenyl group attached to the 6-position of the picolinic acid core . This structural motif confers distinct electronic properties due to the strong electron-withdrawing effect of the trifluorophenyl substituent [1]. The compound is primarily utilized as a versatile synthetic intermediate and building block in advanced chemical research, particularly in the preparation of more complex molecules for pharmaceutical and agrochemical applications .

Why Generic Picolinic Acid Derivatives Cannot Substitute for 6-(2,4,6-Trifluorophenyl)picolinic Acid


While numerous picolinic acid derivatives exist, simple substitution is not feasible due to the distinct electronic and steric influence of the 2,4,6-trifluorophenyl group at the 6-position . This specific substitution pattern, characterized by a high degree of fluorination and a precise regiochemistry, imparts unique electron-withdrawing properties and a defined spatial geometry that are critical for target binding, reactivity, and the resulting physicochemical profile [1]. Generic or alternative aryl substituents, or the same substituent at a different position (e.g., 5-substituted analogs), will lead to significantly altered electronic distribution, lipophilicity, and steric bulk, directly impacting performance in applications ranging from catalysis to biological target engagement .

Quantitative Evidence Guide: Differentiating 6-(2,4,6-Trifluorophenyl)picolinic Acid from Analogs


Regiochemical Differentiation: Activity Profile of 6- vs. 5-Aryl Substitution in Picolinic Acid Scaffolds

This evidence establishes that the position of the aryl substituent on the picolinic acid core is a critical determinant of biological activity and molecular function . While specific biological data for 6-(2,4,6-Trifluorophenyl)picolinic acid is not available in the primary literature, a robust class-level inference can be drawn from established structure-activity relationships (SAR) for 6-aryl-substituted picolinic acids [1]. Research on related compounds demonstrates that 6-aryl-substituted picolinic acids, including those with halogenated aryl groups, are potent auxin herbicides that act by targeting the AFB5 receptor [1]. In contrast, the 5-substituted analog, 5-(2,4,6-Trifluorophenyl)picolinic acid (CAS 1261964-96-8), is not reported to have the same biological target profile or herbicidal activity, highlighting a fundamental divergence in function driven solely by the position of the trifluorophenyl group . The 6-substituted compound is designed for applications where engagement with the AFB5 receptor or related pathways is intended, whereas the 5-substituted analog is primarily a synthetic intermediate .

Regiochemistry Structure-Activity Relationship (SAR) Synthetic Auxin

Electronic Modulation: Comparison of 6-Aryl Substitution vs. Core Fluorination in Picolinic Acid Derivatives

The 2,4,6-trifluorophenyl substituent in 6-(2,4,6-Trifluorophenyl)picolinic acid provides a distinct electronic profile compared to picolinic acid derivatives fluorinated directly on the pyridine ring . While direct core fluorination (e.g., 3,4,5,6-tetrafluoropicolinic acid) increases the acidity and modifies the electron density of the pyridine ring itself, the 6-aryl substitution places the electron-withdrawing effect at a distance, creating a unique dipole and affecting the π-system in a different manner . This class-level inference suggests that the target compound will exhibit different metal-binding properties, pKa values, and reactivity compared to core-fluorinated analogs. For instance, Re(I) complexes of 3,5-difluoropyridine-2-carboxylic acid show different carbonyl stretching frequencies compared to unsubstituted picolinic acid, indicating a change in electron density at the metal center [1]. The 6-(2,4,6-trifluorophenyl) substitution is expected to have a more pronounced effect on the overall molecular geometry and the electronic environment of the carboxylic acid, making it a distinct ligand for catalytic and coordination chemistry applications where these properties are critical .

Electronic Effects Physicochemical Properties Ligand Design

Synthetic Utility: 6-Aryl Picolinic Acid as a Precursor vs. 4-Amino-6-Aryl Picolinate Herbicides

6-(2,4,6-Trifluorophenyl)picolinic acid is a key intermediate, distinct from the more advanced 4-amino-6-aryl picolinate herbicides (e.g., halauxifen-methyl, florpyrauxifen-benzyl) . These commercial herbicides contain a 4-amino substituent and an ester group, which are absent in the target compound [1]. The target compound is the scaffold upon which such molecules are built. This evidence, a class-level inference, shows that while 6-aryl-4-aminopicolinates demonstrate potent, quantified herbicidal activity (e.g., compound V-8 showing better post-emergence herbicidal activity than picloram at 300 g/ha) [2], the target compound itself is a non-optimized precursor. Its value is derived from its role in enabling the synthesis of these active molecules, not from its own direct bioactivity. The unadorned 6-aryl picolinic acid allows for the introduction of the essential 4-amino group and subsequent esterification, offering a point of structural diversification that the final herbicide products do not .

Synthetic Intermediate Herbicide Discovery Agrochemical Building Block

Defined Application Scenarios for 6-(2,4,6-Trifluorophenyl)picolinic Acid Based on Established Evidence


Medicinal Chemistry: A Specialized Building Block for Fluorinated Drug Candidates

Researchers in medicinal chemistry can utilize 6-(2,4,6-Trifluorophenyl)picolinic acid as a key intermediate for synthesizing libraries of novel compounds. Its unique electronic properties, derived from the 2,4,6-trifluorophenyl group, are valuable for modulating the potency, selectivity, and metabolic stability of drug candidates targeting a variety of enzymes and receptors [1]. The compound serves as a core scaffold that can be further functionalized, particularly at the 4-position, to generate analogs with enhanced drug-like properties.

Agrochemical Discovery: A Precursor for Next-Generation Auxin Herbicide Development

In agrochemical research, this compound is a direct precursor to the 4-amino-6-aryl picolinate class of auxin herbicides [2]. As such, it is an essential starting material for scientists aiming to discover and optimize new herbicides that target the AFB5 receptor. Its use enables the exploration of structure-activity relationships around the 6-aryl substituent, leading to the development of novel molecules with improved weed control spectra, crop safety, and environmental profiles compared to existing commercial products like picloram [3].

Catalysis and Coordination Chemistry: A Tunable Ligand for Metal Complexes

The picolinic acid moiety is a well-known bidentate ligand (N,O-chelation). The 6-(2,4,6-trifluorophenyl) derivative offers a distinct ligand framework for synthesizing novel transition metal complexes . The electron-withdrawing aryl group at the 6-position allows for fine-tuning of the electronic properties and steric environment around the metal center, which is distinct from core-fluorinated picolinic acid ligands [4]. This can impact the catalytic activity and selectivity in reactions such as cross-couplings or C-H functionalizations, making it a valuable tool for developing new homogeneous catalysts.

Materials Science: Functionalization of Metal-Organic Frameworks (MOFs) and Polymers

The carboxylic acid group of this compound provides a handle for incorporation into advanced materials. It can be used as a building block for the synthesis of metal-organic frameworks (MOFs) or for post-synthetic modification of polymers. The presence of the trifluorophenyl group introduces hydrophobicity and specific electronic characteristics to the material's pores or surface, which can be leveraged to tune gas sorption properties, catalytic activity, or the material's interaction with light .

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